Cas no 2228461-65-0 (3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid)
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
- 2228461-65-0
- EN300-1786907
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- Inchi: 1S/C9H5FN2O3/c10-5-1-2-11-6(3-5)7-4-8(9(13)14)15-12-7/h1-4H,(H,13,14)
- InChI Key: QYYSFCDOZJTGFE-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)C1C=C(C(=O)O)ON=1
Computed Properties
- Exact Mass: 208.02842019g/mol
- Monoisotopic Mass: 208.02842019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76.2Ų
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786907-0.05g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-0.1g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-0.25g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-0.5g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-1.0g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1786907-2.5g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-5.0g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1786907-10.0g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1786907-1g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1786907-5g |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid |
2228461-65-0 | 5g |
$4475.0 | 2023-09-19 |
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
Comprehensive Analysis of 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2228461-65-0): Applications and Molecular Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2228461-65-0) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a fluoropyridine and oxazole carboxylic acid scaffold, is increasingly studied for its potential in drug discovery and material science. Its unique structural attributes, including the electron-withdrawing fluorine substituent and the versatile carboxylic acid functional group, make it a valuable intermediate for synthesizing bioactive molecules.
The compound’s CAS number 2228461-65-0 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry and crop protection applications. Researchers are particularly intrigued by its role in modulating enzyme activity and receptor binding, which aligns with current trends in targeted therapy and precision agriculture. Recent studies highlight its potential as a building block for kinase inhibitors, a hot topic in oncology research, as well as its utility in designing sustainable pesticides with reduced environmental impact.
From a synthetic perspective, the 1,2-oxazole-5-carboxylic acid core offers robust chemical stability and compatibility with diverse reaction conditions. This adaptability is critical for high-throughput screening (HTS) workflows, where the compound’s fluoropyridine moiety enhances binding affinity to biological targets. Industry professionals often inquire about its solubility, pKa, and thermal stability—key parameters for formulation development. Notably, its logP values suggest favorable membrane permeability, a trait highly sought after in central nervous system (CNS) drug design.
Environmental and regulatory considerations further elevate the compound’s profile. Unlike traditional halogenated compounds, its 4-fluoropyridin-2-yl structure demonstrates improved biodegradability, addressing concerns around persistent organic pollutants (POPs). This aligns with the Green Chemistry principles driving modern R&D. Additionally, its compatibility with microwave-assisted synthesis techniques reduces energy consumption, resonating with the pharmaceutical industry’s push toward carbon-neutral manufacturing.
In analytical chemistry, CAS 2228461-65-0 is characterized by distinct NMR and HPLC signatures, facilitating quality control in large-scale production. The oxazole-carboxylic acid fragment’s UV absorbance at 260–280 nm enables precise quantification, while its crystallinity supports X-ray diffraction studies for structure-activity relationship (SAR) optimization. These features are pivotal for patent applications and intellectual property (IP) protection in competitive markets.
Future research directions may explore its derivatives for antiviral or neuroprotective applications, capitalizing on the fluoropyridine’s ability to enhance blood-brain barrier penetration. As the demand for fragment-based drug discovery (FBDD) grows, this compound’s modular design positions it as a strategic asset for combinatorial libraries. With rigorous ADMET profiling and computational modeling advancements, 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid is poised to play a transformative role in next-generation therapeutics and agrochemicals.
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